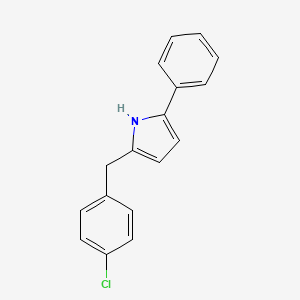
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine (PMPPP) is a synthetic pyrimidine derivative with a wide range of applications in the field of scientific research. It is an important molecule in the field of medicinal chemistry and has been used in the development of various drugs, such as anti-cancer agents and antiviral compounds. PMPPP has also been employed in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer agents, antiviral compounds, and other medicinal compounds. It has also been used in the synthesis of a variety of dyes, pigments, and fluorescent molecules. 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has also been employed in the synthesis of a variety of other compounds, including polymers, catalysts, and other materials.
Wirkmechanismus
The exact mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the 4-methoxyphenyl group, which is believed to interact with the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to modulate the activity of various other enzymes. It has also been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine in laboratory experiments has a number of advantages. It is a relatively inexpensive molecule and is readily available from chemical suppliers. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are also some limitations to its use. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions for the use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine are numerous. It could be used in the development of new drugs, such as anti-cancer agents and antiviral compounds. It could also be used in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules. Additionally, it could be used in the development of new materials, such as polymers, catalysts, and other materials. Finally, it could be used in the study of various biochemical pathways and the development of new therapeutic strategies.
Synthesemethoden
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is relatively straightforward and can be accomplished via several different methods. The most common route involves the reaction of 4-methoxyphenylboronic acid with 3-pyridinylpyrimidine in the presence of a base. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically yields a high yield of the desired product, with yields of up to 99% being reported in some cases.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-19-11-9-16(10-12-19)20-14-21(18-8-5-13-23-15-18)25-22(24-20)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDKQSAQIWXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)





![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)





